molecular formula C12H16O3 B11925187 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one

1-(3-Ethoxy-4-methoxyphenyl)propan-2-one

Cat. No.: B11925187
M. Wt: 208.25 g/mol
InChI Key: MXRMBFXHCIISDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-ethoxy-4-methoxyphenyl)propan-2-ol.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)propan-2-one: This compound lacks the ethoxy group, making it less versatile in certain reactions.

    1-(3,4-Dimethoxyphenyl)propan-2-one: The presence of an additional methoxy group can alter its reactivity and applications.

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: The hydroxy group introduces different chemical properties and potential biological activities.

Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is unique due to the combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H16O3/c1-4-15-12-8-10(7-9(2)13)5-6-11(12)14-3/h5-6,8H,4,7H2,1-3H3

InChI Key

MXRMBFXHCIISDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.